2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde

Lipophilicity Medicinal Chemistry Pharmacokinetics

Researchers face poor regioselectivity using generic benzaldehydes for -CF3 heterocycle synthesis. This polyfunctional aromatic aldehyde (C9H8F3NO2, MW 219.16) solves this with a precise 2-amino-3-methoxy-6-trifluoromethyl pattern. - Enables one-pot quinoline/quinazoline synthesis - XLogP3 2.1 vs 1.55 (non-fluorinated) for higher permeability - pKa -0.81 for tuned electronic properties

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 953040-19-2
Cat. No. B3316159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde
CAS953040-19-2
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(F)(F)F)C=O)N
InChIInChI=1S/C9H8F3NO2/c1-15-7-3-2-6(9(10,11)12)5(4-14)8(7)13/h2-4H,13H2,1H3
InChIKeyAOMIFJITALZHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde Overview


2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde (CAS 953040-19-2) is a polyfunctional aromatic aldehyde featuring a unique 2-amino-3-methoxy-6-trifluoromethyl substitution pattern on a single benzene ring . With the molecular formula C9H8F3NO2, a molecular weight of 219.16, a predicted boiling point of 306.4±42.0 °C, a predicted density of 1.362±0.06 g/cm³, and a predicted pKa of -0.81±0.10, it is primarily utilized as a synthetic intermediate for the construction of nitrogen-containing heterocycles in medicinal chemistry and agrochemical research .

Workflow
Heterocycle synthesis via amino/aldehyde condensation
Selection
Ortho-amino, methoxy, para-CF₃ substitution pattern
Use Context
Medicinal chemistry & agrochemical building block

Why 2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde Stands Out


Benzaldehyde derivatives bearing trifluoromethyl groups are versatile building blocks for pharmaceuticals and agrochemicals, as the -CF3 group effectively modulates lipophilicity, metabolic stability, and electronic properties of target molecules [1]. However, the unique juxtaposition of an ortho-amino group, a methoxy group, and a para-trifluoromethyl group on the same aromatic core in this compound creates a specific electronic and steric environment that cannot be replicated by simply mixing or substituting with analogs lacking one of these key functionalities (e.g., 2-amino-3-methoxybenzaldehyde lacking the -CF3 group, or 2-methoxy-6-(trifluoromethyl)benzaldehyde lacking the amino group) [1]. This precise substitution pattern directly dictates the regioselectivity of subsequent heterocyclization reactions and the physicochemical properties of the final product, making direct substitution without re-optimizing the entire synthetic pathway and biological profile highly unlikely [1].

Target Compound
2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde: full ortho-amino/methoxy/para-CF₃ pattern enables regioselective cyclization and tuned lipophilicity.
Analog Lacking -CF₃
2-Amino-3-methoxybenzaldehyde: lower lipophilicity and altered electronic profile may shift heterocyclization outcomes and drug-like properties.
Target Compound
The ortho-amino group participates directly in cyclocondensation, defining the heterocycle scaffold.
Analog Lacking -NH₂
2-Methoxy-6-(trifluoromethyl)benzaldehyde: absence of amino group eliminates the primary reaction handle, requiring a different synthetic route.

2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde: Differentiation Evidence


Lipophilicity Advantage of CF3 Substitution

The presence of the trifluoromethyl group in 2-amino-3-methoxy-6-(trifluoromethyl)benzaldehyde (XLogP3 = 2.1) substantially increases lipophilicity compared to its non-fluorinated analog, 2-amino-3-methoxybenzaldehyde (LogP = 1.55) [1]. This is a class-level inference as the -CF3 group is a well-established bioisostere used to enhance membrane permeability and metabolic stability in drug candidates [2].

Lipophilicity (XLogP3)
Class-level inference
Target: 2.1
Analog: 1.55 (Δ +0.55)
Supports lipophilicity-driven selection for membrane permeability studies
In silico prediction; class-level CF₃ effect
Lipophilicity Medicinal Chemistry Pharmacokinetics

Electronic Modulation by Trifluoromethyl Group

The electron-withdrawing -CF3 group significantly alters the acid/base character of the molecule. The predicted pKa of 2-amino-3-methoxy-6-(trifluoromethyl)benzaldehyde is -0.81±0.10, which is drastically lower (more acidic) than what would be expected for a non-fluorinated 2-aminobenzaldehyde derivative, due to stabilization of the conjugate base by the strong -I effect of the -CF3 group [1]. This is a class-level inference based on the well-documented electronic effects of trifluoromethyl groups on aromatic systems [1].

Acidity (pKa)
Class-level inference
Target: -0.81±0.10
Typical aniline: ~4-5
Reported electronic modulation affects reactivity in condensation and cyclization
In silico; class-level -I effect of CF₃
Electronic Effects Reactivity Physicochemical Properties

Aqueous Solubility Profile: CF3 Impact

The compound exhibits low aqueous solubility, with a reported value of 0.14 g/L (sparingly soluble) . This represents a significant difference from more polar benzaldehyde analogs lacking the hydrophobic -CF3 group, which would be expected to have higher water solubility. This is a class-level inference based on the known impact of trifluoromethyl substitution on hydrophobicity [1].

Aqueous Solubility
Class-level inference
0.14 g/L (sparingly soluble)
Analog: expected higher
Lower solubility may influence reaction solvent and purification strategy
Class-level hydrophobic effect of -CF₃
Formulation Solubility Process Chemistry

Boiling Point: CF3 vs. Non-Fluorinated Analog

The predicted boiling point of 2-amino-3-methoxy-6-(trifluoromethyl)benzaldehyde (306.4±42.0 °C) is notably higher than that of its non-fluorinated counterpart, 2-amino-3-methoxybenzaldehyde (289.9±25.0 °C) [1]. While this is a moderate difference, it is consistent with the increased molecular weight and altered intermolecular forces imparted by the -CF3 group and is a class-level inference supported by data on related compounds [2].

Boiling Point
Class-level inference
Target: 306.4±42.0 °C
Analog: 289.9±25.0 °C (Δ +16.5 °C)
Moderate boiling point shift may inform purification process selection
In silico prediction; consistent with CF₃ effect
Physical Properties Process Development Thermal Stability

Commercial Availability & Purity Benchmark

This compound is widely available from multiple reputable chemical suppliers as a research chemical, typically offered at a standard purity of 98% . While not a direct head-to-head performance comparison, this consistent purity level and availability across vendors like BOC Sciences, Leyan, and ChemicalBook serves as supporting evidence that it is a well-established and reliable building block for research and development purposes, reducing supply chain risk compared to less common analogs .

Commercial Purity
Data to verify
98% (typical commercial specification)
Consistent procurement benchmark across multiple suppliers
Supplier-reported; verify per lot
Procurement Sourcing Research Chemical

Applications of 2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde


Medicinal Chemistry: CF3-Heterocycle Synthesis

This compound is an ideal precursor for constructing diverse heterocyclic systems (e.g., quinolines, quinazolines, benzimidazoles) where the -CF3 group is a required pharmacophore for enhancing metabolic stability and membrane permeability [1]. The presence of both an ortho-amino group (for cyclization) and an aldehyde (for condensation) allows for efficient, one-pot or stepwise syntheses, directly leveraging the lipophilicity advantage (XLogP3 = 2.1 vs. 1.55 for non-fluorinated analog) demonstrated in Section 3 [1].

Agrochemical Discovery: Fluorinated Pesticide Precursor

Fluorinated benzaldehydes are key intermediates in agrochemical development [1]. The specific substitution pattern of this compound, particularly the electron-withdrawing -CF3 group which alters electronic properties (pKa = -0.81) as shown in Section 3, can be used to fine-tune the bioactivity and environmental fate of new crop protection agents [1].

Material Science: Functional Organic Precursor

The unique combination of an electron-donating amino group and a strong electron-withdrawing trifluoromethyl group creates a significant dipole moment, making this compound a potential precursor for liquid crystals or other advanced electronic materials [1]. The ability to modulate dipolar moment is a known advantage of this class of compounds [1], and the specific arrangement in this molecule offers a distinct vector for property tuning compared to other isomers.

Application
Selection Property
Validation Focus
CF₃-heterocycle synthesis (medicinal chemistry)
Ortho-amino/aldehyde handle with CF₃ pharmacophore
Regioselective cyclization and metabolic stability context
Fluorinated agrochemical precursor
Electron-withdrawing -CF₃ modulates bioactivity and environmental fate
Structure-activity relationship and fate study endpoints
Functional organic material precursor
Donor-acceptor pattern (NH₂ / CF₃) for dipole tuning
Dipole moment and electronic property measurement
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